

5-(3,5-Difluorobenzyl)-1H-indazol-3-amine

literature review

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Compound of Interest

Compound Name: 5-(3,5-Difluorobenzyl)-1H-indazol-3-amine

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An In-depth Technical Guide to **5-(3,5-Difluorobenzyl)-1H-indazol-3-amine**: A Core Scaffold in Modern Kinase Inhibition

Introduction

5-(3,5-Difluorobenzyl)-1H-indazol-3-amine is a heterocyclic amine that has emerged as a critical building block in the development of targeted cancer therapies. While not a therapeutic agent itself, it serves as the foundational core, or pharmacophore, for a class of potent protein kinase inhibitors. Its structure is integral to the synthesis of several advanced drug candidates, most notably Entrectinib, an inhibitor of ALK, ROS1, and Trk kinases.[1][2][3]

This guide provides a comprehensive technical overview for researchers and drug development professionals, detailing the synthesis, biological significance, and application of this key intermediate. We will explore the causality behind its design and utility, focusing on its role as an active structural motif for inhibiting key oncogenic drivers in cancers such as non-small cell lung cancer (NSCLC).[4]

Synthesis and Chemical Properties

The strategic importance of **5-(3,5-Difluorobenzyl)-1H-indazol-3-amine** necessitates a robust and scalable synthetic route. The methodologies employed are designed to efficiently construct the indazole ring system and install the critical difluorobenzyl group at the C5 position.

Retrosynthetic Analysis and Key Reactions

The synthesis hinges on a few key transformations:

- Carbon-Carbon Bond Formation: To attach the benzyl group to the core phenyl ring.
- Indazole Ring Formation: A cyclization reaction to create the bicyclic indazole system.

A patented method outlines an efficient pathway starting from commercially available materials.

[5] This process involves a Grignard reaction for C-C bond formation, followed by a nucleophilic substitution and a final cyclization/reduction step with hydrazine hydrate to form the desired 3-aminoindazole.[5]

Detailed Synthetic Protocol

The following multi-step protocol is adapted from established and patented procedures.[5]

Step 1: Grignard Reaction to form (2-cyano-4-((3,5-difluorophenyl)(hydroxy)methyl)phenyl)boronic acid

- Prepare a Grignard reagent from 1-bromo-3,5-difluorobenzene and magnesium turnings in anhydrous tetrahydrofuran (THF).
- In a separate flask, cool a solution of 2-fluoro-5-formylbenzonitrile in anhydrous THF to -78 °C.
- Slowly add the prepared Grignard reagent to the benzonitrile solution, maintaining the low temperature.
- Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).
- Quench the reaction with a saturated aqueous solution of ammonium chloride.
- Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over sodium sulfate, and concentrate under reduced pressure to yield the secondary alcohol intermediate.

Causality: The Grignard reaction is a classic and highly effective method for creating a carbon-carbon bond between the electrophilic aldehyde carbon of the benzonitrile and the nucleophilic carbon of the difluorophenyl magnesium bromide.[\[5\]](#)

Step 2: Nucleophilic Substitution to form 5-((3,5-difluorophenyl)(halo)methyl)-2-fluorobenzonitrile

- Dissolve the alcohol intermediate from Step 1 in a suitable solvent like dichloromethane (DCM).
- Cool the solution to 0 °C.
- Add a halogenating agent (e.g., thionyl chloride or phosphorus tribromide) dropwise.
- Stir the reaction at room temperature until the conversion is complete.
- Carefully quench the reaction with water or ice and separate the organic layer.
- Wash the organic layer with brine, dry, and evaporate the solvent to obtain the halogenated compound.

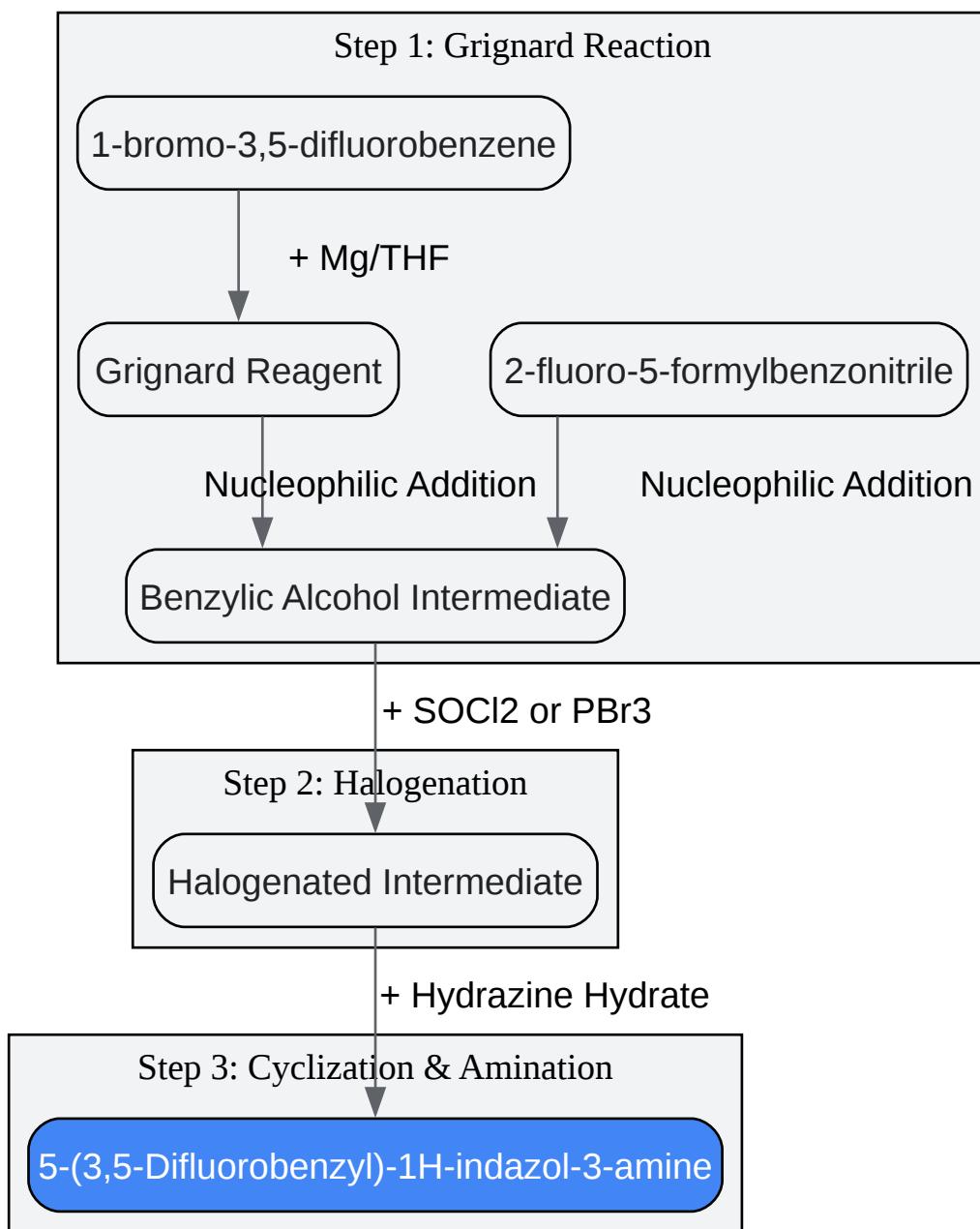
Causality: This step converts the hydroxyl group into a good leaving group (halide), preparing the molecule for the subsequent cyclization and reduction.

Step 3: Cyclization and Reduction to form **5-(3,5-Difluorobenzyl)-1H-indazol-3-amine**

- Dissolve the halogenated intermediate from Step 2 in a solvent such as ethanol or n-butanol.
- Add hydrazine hydrate to the solution.
- Heat the mixture to reflux for several hours. The reaction progression involves cyclization to form the indazole ring, followed by reduction of the benzylic halide and conversion of the nitrile to the 3-amino group.[\[5\]](#)
- Cool the reaction mixture, which typically results in the precipitation of the product.
- Filter the solid, wash with a cold solvent (e.g., ethanol), and dry under vacuum to obtain the final product, **5-(3,5-Difluorobenzyl)-1H-indazol-3-amine**.

Causality: Hydrazine hydrate is the key reagent for forming the pyrazole ring fused to the benzene ring, which defines the indazole core. It acts as a dinucleophile, attacking the nitrile carbon and displacing the fluorine atom ortho to it, leading to cyclization.

Synthesis Workflow Diagram



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Caption: Synthetic pathway for **5-(3,5-Difluorobenzyl)-1H-indazol-3-amine**.

Chemical Properties

Property	Value	Reference
CAS Number	1108745-30-7	[6]
Molecular Formula	C ₁₄ H ₁₁ F ₂ N ₃	[2]
Molecular Weight	259.25 g/mol	[2]
Appearance	N/A (Typically a solid)	[6]
MDL Number	MFCD28129098	[2]

Biological Activity and Mechanism of Action

The significance of **5-(3,5-Difluorobenzyl)-1H-indazol-3-amine** lies in its validated role as a potent pharmacophore for inhibiting oncogenic tyrosine kinases, particularly Anaplastic Lymphoma Kinase (ALK) and ROS1.[4] Malfunctioning of protein kinases is a hallmark of numerous diseases, including cancer.[7][8]

The ALK/ROS1 Dual Inhibition Target

ALK and ROS1 are receptor tyrosine kinases that, when genetically rearranged, become constitutively active and drive the growth and survival of cancer cells. These "driver genes" are especially prevalent in a subset of NSCLC.[4] Dual inhibition of both targets is a promising therapeutic strategy to improve outcomes.[4]

The 1H-indazole-3-amine moiety has been identified as an effective "hinge-binding" fragment. [9] This means it forms critical hydrogen bonds with the backbone of the kinase's ATP-binding pocket, a necessary interaction for potent inhibition. The 5-(3,5-difluorobenzyl) group extends into a deeper hydrophobic pocket, contributing to both potency and selectivity.

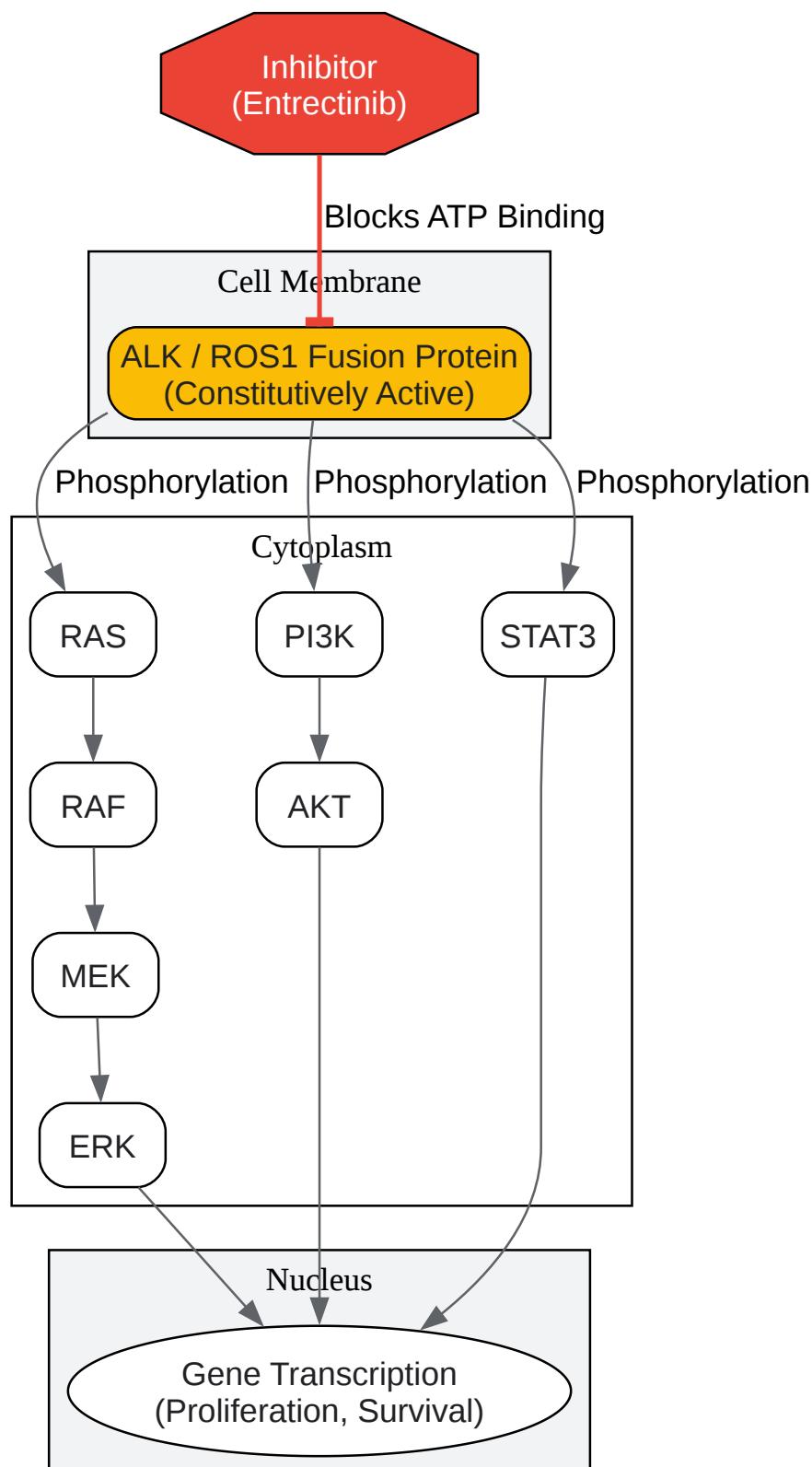
Validation of the Pharmacophore

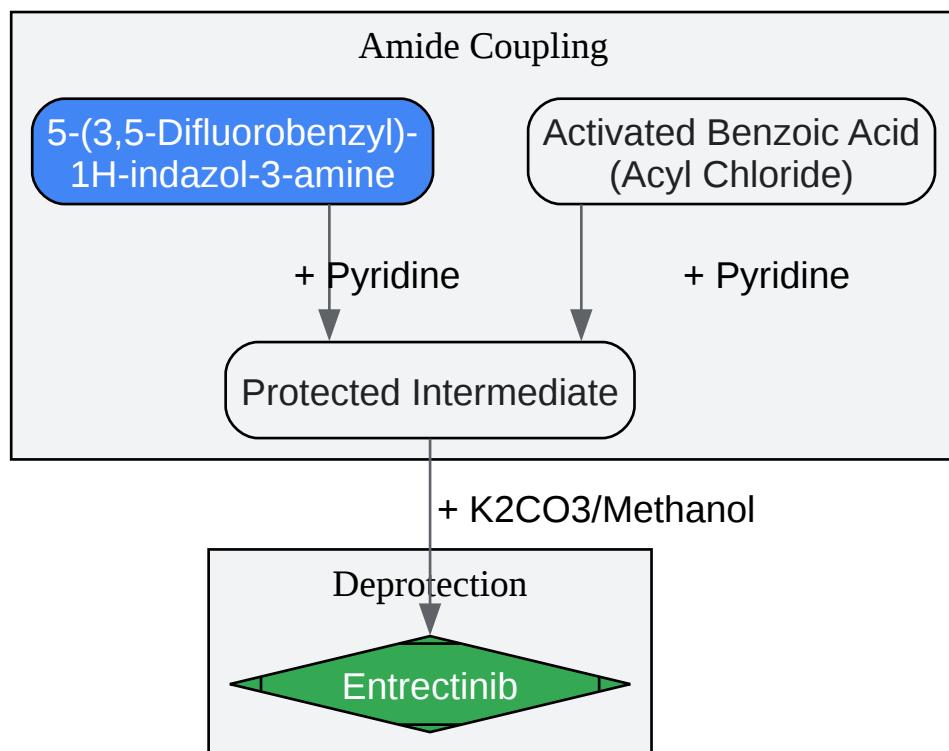
A recent study systematically validated the 5-(3,5-difluorobenzyl)-1H-indazole structure as the key active pharmacophore.[4] By synthesizing a series of derivatives, researchers confirmed its essential contribution to biological activity. One optimized derivative, compound X4, demonstrated significant inhibitory effects.[4]

Compound	ALK IC ₅₀ (μM)	ROS1 IC ₅₀ (μM)	H2228 Cell Line IC ₅₀ (μM)	Reference
X4	0.512	0.766	0.034	[4]

These findings confirm that the scaffold is responsible for the core inhibitory action. Further chemical modifications on the 3-amino group are then used to fine-tune the molecule's properties to create a viable drug. Western blot analysis in the same study showed that compound X4 effectively suppressed the phosphorylation of ALK (p-ALK) and its downstream effector ERK (p-ERK), confirming its mechanism of action at a cellular level.[\[4\]](#)

Signaling Pathway Inhibition Diagram





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Caption: Final stage synthesis of Entrectinib from the core amine.

Safety and Handling

According to available safety data sheets, **5-(3,5-Difluorobenzyl)-1H-indazol-3-amine** is classified as a skin sensitizer. [10] It may cause an allergic skin reaction. [10][11]

- Hazard Statement: H317 (May cause an allergic skin reaction). [10]* Precautionary Measures:
 - P261: Avoid breathing dust/fume/gas/mist/vapors/spray. [10][11] * P280: Wear protective gloves/protective clothing/eye protection. [10][11] * P302 + P352: IF ON SKIN: Wash with plenty of water. [11] * P333 + P317: If skin irritation or rash occurs: Get medical help. [11] * P362 + P364: Take off contaminated clothing and wash it before reuse. [11] Standard laboratory personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be used when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

5-(3,5-Difluorobenzyl)-1H-indazol-3-amine is more than a mere chemical intermediate; it is a validated, high-value pharmacophore that serves as the bedrock for potent and selective kinase inhibitors. Its rational design, featuring a hinge-binding 3-aminoindazole group and a specificity-enhancing difluorobenzyl moiety, makes it a cornerstone of targeted therapies like Entrectinib. Understanding its synthesis, biological rationale, and application provides critical insight for scientists engaged in the ongoing development of next-generation cancer treatments. Future research may leverage this core to develop inhibitors for other kinase targets or to overcome acquired resistance to existing therapies.

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